molecular formula C7H12O4S B1487843 Ethyl 2-(Cyclopropylsulfonyl)acetate CAS No. 1349719-17-0

Ethyl 2-(Cyclopropylsulfonyl)acetate

Cat. No. B1487843
M. Wt: 192.24 g/mol
InChI Key: YJVKOQHVBGXGFF-UHFFFAOYSA-N
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Description

Ethyl 2-(Cyclopropylsulfonyl)acetate is a chemical compound with the CAS number 1349719-17-0 . It has garnered considerable scientific attention due to its potential implications in various fields of research and industry.


Molecular Structure Analysis

The molecular formula of Ethyl 2-(Cyclopropylsulfonyl)acetate is C7H12O4S . Its molecular weight is 192.24 g/mol .


Physical And Chemical Properties Analysis

Ethyl 2-(Cyclopropylsulfonyl)acetate is a colorless to yellow liquid .

Scientific Research Applications

COX-2 Inhibition and Analgesic Activity

Ethyl 2-(Cyclopropylsulfonyl)acetate and related compounds have been synthesized and evaluated for their biological activity, particularly as inhibitors of the cyclooxygenase-2 (COX-2) enzyme. These compounds exhibit significant activity against COX-2, showing potential as analgesics. This is highlighted in a study by Consalvi et al. (2015), which demonstrates the effective inhibition of COX-2 and the promising analgesic activity of these compounds in vivo (Consalvi et al., 2015).

Synthesis of Bioactive Compounds

The compound has been utilized in the synthesis of bioactive molecules. For example, a study by 马大为 et al. (1999) describes its use in stereochemically controlled cyclopropanation reactions, leading to the synthesis of compounds like (2S, 1'R, 2'R, 3'R)-2-(2',3'-dicarboxycyclopropyl)-glycine, an agonist of metabotropic glutamate receptors (马大为 et al., 1999).

Diastereoselective Synthesis

L-Proline-catalyzed reactions involving Ethyl 2-(Cyclopropylsulfonyl)acetate or related compounds lead to the synthesis of thienothiopyrans containing multiple stereocenters. This research by Indumathi et al. (2010) highlights the compound's role in facilitating the creation of complex molecules with high diastereoselectivity (Indumathi et al., 2010).

Synthesis and Cycloaddition Reactions

Ethyl 2-(Cyclopropylsulfonyl)acetate plays a role in the preparation of ethyl 3-aryl-2-(perfluoroalkanesulfonyl)propenoates, which are used in Diels–Alder cycloaddition reactions to produce racemic cycloadducts. Research by Goumont et al. (1999) demonstrates its utility in the synthesis of complex organic compounds (Goumont et al., 1999).

Synthesis of Hydroxamic Acids and Ureas

The compound is involved in the Lossen rearrangement and synthesis of ureas from carboxylic acids. Thalluri et al. (2014) describe its use in a racemization-free process to convert carboxylic acids to ureas, highlighting an environmentally friendly and efficient method (Thalluri et al., 2014).

Synthesis of Cyclopropylidencarbonsäureestern

Ethyl 2-(Cyclopropylsulfonyl)acetate is also used in the synthesis of cyclopropylidene carboxylic acid esters, as described by Spitzner et al. (1986). This study underlines the compound's versatility in organic synthesis (Spitzner et al., 1986).

Safety And Hazards

The safety data sheet for a similar compound, Ethyl Acetate, indicates that it is considered hazardous. It is classified as having serious eye damage/eye irritation and specific target organ toxicity (single exposure). The target organ is the central nervous system (CNS) .

properties

IUPAC Name

ethyl 2-cyclopropylsulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4S/c1-2-11-7(8)5-12(9,10)6-3-4-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVKOQHVBGXGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(Cyclopropylsulfonyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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